molecular formula C20H13N5O B255770 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Cat. No. B255770
M. Wt: 339.3 g/mol
InChI Key: PAZGRMLCQJNGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a pyrido-benzimidazole core structure, and its synthesis method involves several steps.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves inhibition of specific enzymes involved in cancer cell growth, such as cyclin-dependent kinases. It also binds to DNA and can be used as a fluorescent probe to detect DNA damage.
Biochemical and Physiological Effects:
1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been shown to exhibit anti-cancer activity in vitro and in vivo. It also has potential applications as a fluorescent probe for detecting DNA damage. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in lab experiments include its potential anti-cancer activity and its use as a fluorescent probe for detecting DNA damage. However, its limitations include the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several potential future directions for research involving 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. These include:
1. Further studies to fully understand its mechanism of action and biochemical and physiological effects.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Investigation of its potential applications in other fields, such as materials science and nanotechnology.
4. Exploration of its potential as a therapeutic agent for other diseases besides cancer.
5. Development of new derivatives of the compound with improved properties and activity.

Synthesis Methods

The synthesis of 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the reaction of 4-methoxyaniline with 2-cyanobenzimidazole in the presence of a catalyst. The resulting intermediate is then reacted with 2,4-dicyanobenzaldehyde to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity by targeting specific enzymes involved in cancer cell growth. It also has potential applications as a fluorescent probe for detecting DNA damage.

properties

Product Name

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Molecular Formula

C20H13N5O

Molecular Weight

339.3 g/mol

IUPAC Name

1-amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

InChI

InChI=1S/C20H13N5O/c1-26-13-8-6-12(7-9-13)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3

InChI Key

PAZGRMLCQJNGAD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N

Origin of Product

United States

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